molecular formula C20H26N4O4S B1682196 Vatinoxan CAS No. 114914-42-0

Vatinoxan

Cat. No.: B1682196
CAS No.: 114914-42-0
M. Wt: 418.5 g/mol
InChI Key: GTBKISRCRQUFNL-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vatinoxan (previously known as MK-467 or L-659,066) is a peripherally acting α2-adrenoceptor antagonist characterized by its high hydrophilicity, which limits its penetration into the central nervous system (CNS) . This property allows this compound to selectively antagonize peripheral α2-adrenergic receptors, mitigating adverse cardiovascular, pulmonary, and metabolic effects of α2-agonists (e.g., dexmedetomidine, medetomidine) without significantly altering sedation or central analgesic effects . It is used in veterinary medicine to improve hemodynamic stability, reduce hyperglycemia, and prevent diuresis induced by α2-agonists in species such as dogs, horses, sheep, and rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vatinoxan involves several steps, starting from commercially available precursors. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for alpha2-adrenoceptor antagonists involve the formation of the core structure through a series of organic reactions, including nucleophilic substitutions and reductions.

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale organic synthesis, followed by purification steps such as crystallization and chromatography. The final product is then formulated into a suitable dosage form for veterinary use.

Chemical Reactions Analysis

Types of Reactions

Vatinoxan primarily undergoes metabolic reactions in the body. These include:

    Oxidation: Catalyzed by liver enzymes, leading to the formation of various metabolites.

    Reduction: Involving the reduction of functional groups within the molecule.

    Substitution: Occurring at specific sites on the molecule under certain conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as cytochrome P450 enzymes in the liver.

    Reducing Agents: Including biological reductants present in the body.

    Substitution Reagents: Specific to the functional groups present in this compound.

Major Products Formed

The major products formed from these reactions are various metabolites that are eventually excreted from the body. These metabolites are typically less active than the parent compound.

Scientific Research Applications

Veterinary Anesthesia

Cardiovascular Effects in Dogs and Horses

Research indicates that vatinoxan can significantly mitigate the cardiovascular depressant effects of medetomidine, a widely used sedative in veterinary practice. In a randomized clinical trial involving dogs premedicated with medetomidine and butorphanol, the addition of this compound resulted in improved heart rate and mean arterial pressure compared to control groups receiving medetomidine alone .

In equine studies, this compound has been shown to enhance cardiovascular function during constant-rate infusion of medetomidine. A study involving healthy horses demonstrated that this compound administration improved heart rate and blood pressure metrics significantly compared to those receiving only medetomidine .

StudySpeciesFindings
Kallio-Kujala et al. (2018)DogsThis compound improved cardiovascular function during sedation with medetomidine.
Kallio-Kujala et al. (2022)DogsReduced heart rate and improved mean arterial pressure with this compound during anesthesia.
Kallio-Kujala et al. (2019)HorsesEnhanced cardiovascular stability during medetomidine infusion with this compound.

Gastrointestinal Motility

Impact on Gastrointestinal Function

This compound has also been studied for its effects on gastrointestinal motility in conjunction with sedative agents. In horses, it was found that this compound alleviated the gastrointestinal suppression typically induced by medetomidine, thus promoting better gastrointestinal motility during sedation . This is particularly important in veterinary settings where maintaining gut function is crucial for recovery post-anesthesia.

Sedation Quality

Sedation Levels and Recovery

While this compound effectively mitigates adverse cardiovascular effects, it also influences sedation quality. In dogs, studies have shown that while sedation levels remain adequate, the addition of this compound can lead to slightly reduced sedation scores compared to medetomidine alone . This suggests that while this compound enhances safety profiles, careful monitoring of sedation depth is necessary.

Clinical Case Studies

Case Study Insights

Several clinical trials have documented the practical applications of this compound in veterinary settings:

  • Study on Canine Patients : A clinical trial at the University of Helsinki demonstrated that this compound effectively reduced cardiovascular side effects in canine patients undergoing anesthesia, paving the way for its potential marketing authorization .
  • Equine Applications : In a controlled study on horses, researchers noted significant improvements in both cardiac function and gastrointestinal motility when using a combination of medetomidine and this compound during surgical procedures .

Comparison with Similar Compounds

Yohimbine

Yohimbine, a non-selective α2-adrenoceptor antagonist, has a lower α2:α1 binding affinity ratio (40:1) compared to Vatinoxan (105:1), leading to greater α1-mediated effects such as vasodilation and tachycardia . In rats, yohimbine abolished the preconditioning benefits of dexmedetomidine on intestinal ischemia-reperfusion injury, whereas this compound preserved these effects in horses, suggesting species-specific or receptor-targeting differences .

Parameter This compound Yohimbine
α2:α1 Selectivity Ratio 105:1 40:1
CNS Penetration Minimal Significant
Metabolic Effects Reduces hyperglycemia, prevents diuresis Exacerbates hyperglycemia
Preconditioning Effects Preserves dexmedetomidine benefits Abolishes dexmedetomidine benefits

Atipamezole

Atipamezole, a CNS-penetrating α2-antagonist, reverses both central and peripheral effects of α2-agonists. In dogs, atipamezole failed to fully restore heart rate after medetomidine sedation, whereas co-administration of this compound with medetomidine improved hemodynamic stability and accelerated recovery .

L-657,743

L-657,743, an earlier α2-antagonist, has higher CNS penetration than this compound. In mice, L-657,743 potently reversed centrally mediated effects of α2-agonists (e.g., clonidine-induced analgesia), whereas this compound’s effects are predominantly peripheral .

Romifidine/Vatinoxan Combination

In horses, this compound (200 µg/kg) partially antagonized romifidine-induced hyperglycemia and improved insulin sensitivity, whereas romifidine alone caused significant glucose elevation . This compound also alleviated romifidine’s cardiovascular side effects (e.g., reduced cardiac output) without compromising sedation quality .

Parameter This compound + Romifidine Romifidine Alone
Plasma Glucose Partial prevention of hyperglycemia Significant hyperglycemia
Cardiac Output Improved Reduced
Sedation Quality Preserved Preserved

Key Research Findings

  • Cardiovascular Stability: In dogs, this compound (400 µg/kg) co-administered with medetomidine increased heart rate by 25% and reduced systemic vascular resistance by 30% compared to medetomidine alone .
  • Metabolic Benefits: this compound reduced medetomidine-induced hyperglycemia in rats from 18.3 ± 3.6 mmol/L to 11.8 ± 1.2 mmol/L and prevented diuresis (35.9 mL/kg/min vs. 0.9 mL/kg/min) .
  • Species-Specific Effects: In horses, this compound improved gastrointestinal motility during medetomidine infusion, whereas in sheep, it exacerbated microscopic lung edema despite improving oxygenation .

Clinical Implications

This compound’s peripheral selectivity makes it advantageous for:

  • Enhancing hemodynamic stability during α2-agonist sedation .
  • Reducing hyperglycemia and diuresis in diabetic or metabolically compromised patients .
  • Preserving preconditioning benefits of dexmedetomidine in surgical settings .

Biological Activity

Vatinoxan, a peripherally acting α2-adrenoceptor antagonist, is primarily recognized for its role in mitigating the side effects associated with α2-agonists like medetomidine. Unlike traditional α2-antagonists, this compound does not significantly cross the blood-brain barrier, allowing it to alleviate peripheral cardiovascular and metabolic effects without compromising sedation. This unique pharmacological profile has made this compound a subject of extensive research in veterinary medicine, particularly concerning its biological activity and clinical applications.

This compound acts by selectively blocking peripheral α2-adrenoceptors, which are involved in various physiological processes, including sedation, analgesia, and cardiovascular regulation. By inhibiting these receptors, this compound can counteract the adverse effects of α2-agonists while preserving their therapeutic benefits.

Key Biological Activities:

  • Sedation Modulation : this compound has been shown to hasten the onset of sedation when used in conjunction with medetomidine, as evidenced by studies demonstrating significantly faster loss of righting reflex in rats treated with this compound compared to controls .
  • Cardiovascular Effects : It effectively reduces systemic and pulmonary artery hypertension induced by medetomidine in wild boars, demonstrating its potential to stabilize cardiovascular parameters during anesthesia .
  • Metabolic Regulation : this compound helps maintain stable blood glucose levels during sedation protocols, which is crucial for monitoring animal welfare .

Case Studies and Experimental Trials

  • Sedation and Metabolic Effects in Rats :
    • A study evaluated the impact of this compound on sedation and metabolic parameters in rats sedated with medetomidine. Results indicated that this compound significantly reduced blood glucose levels and enhanced urinary voiding compared to controls without this compound .
  • Pulmonary Alterations in Sheep :
    • In a trial involving xylazine-induced pulmonary alterations, premedication with this compound resulted in improved oxygen saturation (SpO2) and reduced respiratory rates compared to saline controls. However, it also led to more severe microscopic pulmonary edema, indicating a complex interaction between sedation and pulmonary function .
  • Somatic and Visceral Antinociception in Dogs :
    • A randomized crossover study assessed the antinociceptive effects of medetomidine alone versus medetomidine combined with this compound. The findings suggested that coadministration did not significantly diminish visceral antinociceptive effects but did reduce somatic antinociceptive potency at certain time points .
  • Cardiovascular Stability in Dogs :
    • Research on dogs undergoing anesthesia revealed that the combination of medetomidine and this compound maintained better heart rate stability compared to medetomidine alone, highlighting this compound's role in mitigating hypotension during surgical procedures .

Summary of Key Findings

Study FocusResults
Sedation Onset (Rats)Faster sedation onset with this compoundThis compound accelerates sedative effects of medetomidine
Pulmonary Effects (Sheep)Improved SpO2 but increased pulmonary edemaComplex interactions require further study
Antinociceptive Effects (Dogs)No significant reduction in visceral effects; reduced somatic potencyThis compound maintains some analgesic properties
Cardiovascular Stability (Dogs)Better heart rate control with this compoundEnhances cardiovascular safety during anesthesia

Clinical Implications

The biological activity of this compound presents significant implications for veterinary anesthesia practices:

  • Enhanced Safety : By mitigating cardiovascular side effects while preserving sedative efficacy, this compound allows for safer anesthetic protocols.
  • Improved Monitoring : Stabilization of metabolic parameters such as blood glucose enhances the ability to monitor animal health during procedures.
  • Customized Anesthesia Protocols : Understanding the interactions between this compound and other anesthetics enables veterinarians to tailor anesthesia plans for individual patient needs.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of vatinoxan in mitigating α-2 agonist side effects?

this compound acts as a peripheral α2-adrenoceptor antagonist, selectively blocking receptors outside the central nervous system (CNS). This mitigates cardiovascular side effects (e.g., hypertension, bradycardia) caused by α-2 agonists like medetomidine or dexmedetomidine, while preserving their central sedative effects . Methodologically, studies use receptor binding affinity assays (e.g., α2:α1 ratio = 105:1) and in vivo hemodynamic monitoring to confirm peripheral selectivity .

Q. Which animal models are commonly used to study this compound’s effects?

Key models include horses (for cardiovascular and intestinal ischemia-reperfusion studies), dogs (for pharmacokinetic and antinociceptive effects), and rodents (for sedation onset and metabolic responses). For example, equine models quantify this compound’s ability to improve tissue perfusion during dexmedetomidine administration via laser Doppler flowmetry . Rodent studies measure sedation onset times and glucose metabolism changes using subcutaneous drug administration .

Q. How does this compound influence sedation onset and recovery in preclinical studies?

In rats, this compound accelerates sedation onset when co-administered with medetomidine-midazolam-fentanyl, reducing time to loss of righting reflex from 12.97 ± 6.18 minutes (without this compound) to 5.35 ± 1.08 minutes . This is assessed via standardized behavioral scoring systems and pharmacokinetic sampling to correlate plasma drug levels with sedation depth .

Advanced Research Questions

Q. How do experimental designs address contradictory findings on this compound’s impact on α-2 agonist preconditioning?

Contradictory results (e.g., this compound abolishing preconditioning in rats but not horses) are analyzed through species-specific receptor affinity studies and controlled crossover trials. For instance, equine studies use intestinal ischemia-reperfusion models with histopathological scoring, while controlling for central vs. peripheral receptor effects via cerebrospinal fluid (CSF) drug concentration measurements . Dose-equivalence studies (e.g., comparing this compound and yohimbine) further clarify mechanistic differences .

Q. What methodologies resolve conflicting data on this compound’s metabolic effects?

Conflicting reports on this compound’s impact on free fatty acids (FFA) and glucose require dual-method approaches:

  • Plasma assays : Measure FFA and insulin levels post-administration (e.g., biphasic FFA responses in dogs).
  • Hormone-sensitive lipase activity : Quantified via Western blotting to link metabolic changes to lipolytic pathways . Studies must standardize fasting states and sampling intervals to minimize variability .

Q. How are non-inferiority trials designed to assess this compound’s antinociceptive effects?

Non-inferiority crossover trials in dogs compare medetomidine alone (20 µg/kg) versus medetomidine-vatinoxan combinations (e.g., 40 µg/kg medetomidine + 800 µg/kg this compound). Outcomes include:

  • Visceral antinociception : Measured via colorectal distension thresholds.
  • Somatic antinociception : Assessed using thermal or mechanical nociceptive tests. Plasma dexmedetomidine concentrations are validated via LC-MS to ensure pharmacokinetic equivalence .

Q. What experimental strategies optimize this compound dosing to avoid hypotension in anesthesia?

Dose-titration studies in horses and sheep use invasive blood pressure monitoring and Doppler echocardiography. For example, pre-anesthetic this compound reduces dexmedetomidine-induced hypertension but requires co-administration of vasopressors (e.g., dobutamine) to maintain normotension. Studies recommend dose-response curves (e.g., 100–400 µg/kg in sheep) to balance perfusion benefits with hypotensive risks .

Q. Methodological Considerations

Q. How are pharmacokinetic-pharmacodynamic (PK-PD) models applied in this compound research?

PK-PD models integrate plasma concentration data (via LC-MS) with physiological endpoints (e.g., heart rate, sedation scores). For example, in dogs, this compound’s brain/plasma ratio (~0.02) is quantified to confirm minimal CNS penetration, ensuring peripheral specificity . Compartmental modeling further predicts optimal dosing intervals for sustained α-2 antagonism .

Q. What statistical approaches handle interspecies variability in this compound studies?

Mixed-effects models account for interspecies differences in receptor binding (e.g., α2:α1 affinity ratios) and metabolic rates. For example, Bayesian meta-analysis synthesizes data from equine, canine, and rodent studies to identify conserved pathways (e.g., vagal activation) versus species-specific responses (e.g., FFA dynamics) .

Q. How do double-blind placebo-controlled trials enhance reliability in caprine studies?

Goat trials randomize subjects to receive this compound or placebo alongside standard anesthetics (e.g., medetomidine-ketamine). Physiological parameters (e.g., arterial blood gases, cardiac output) are measured using masked observers, minimizing bias. Results demonstrate this compound’s safety and efficacy in improving oxygenation (PaO₂ +15%) without altering sedation depth .

Q. Data Contradictions and Analysis

Q. Why do studies report divergent effects of this compound on insulin and glucose homeostasis?

Discrepancies arise from methodological differences in sampling timing and agonist combinations. For instance, this compound prevents dexmedetomidine-induced hyperglycemia in rats by preserving insulin secretion, but in dogs, transient hypoglycemia occurs due to catecholamine suppression. Parallel glucose clamp experiments and continuous glucose monitoring resolve these inconsistencies .

Q. How do receptor selectivity profiles explain this compound’s variable efficacy across tissues?

Tissue-specific α2-adrenoceptor subtypes (e.g., α2A in vasculature vs. α2B in myocardium) are profiled using radioligand binding assays. This compound’s higher α2A affinity explains its potent vasodilation in horses but weaker antiarrhythmic effects in deer .

Q. Tables of Key Findings

Parameter Species This compound Dose Outcome Reference
Sedation Onset TimeRat5 mg/kg SCReduced from 12.97 ± 6.18 min to 5.35 ± 1.08 min
Intestinal PerfusionHorse200 µg/kg IVImproved mucosal oxygenation (ΔPtO₂ +22%) during ischemia-reperfusion
Plasma DexmedetomidineDog40 µg/kg IVEquivalent AUC to 20 µg/kg medetomidine alone (p > 0.05)
Hypotension IncidenceSheep400 µg/kg IV67% required dobutamine support vs. 0% in controls

Properties

CAS No.

114914-42-0

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1

InChI Key

GTBKISRCRQUFNL-OXJNMPFZSA-N

SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatinoxan
Reactant of Route 2
Reactant of Route 2
Vatinoxan
Reactant of Route 3
Vatinoxan
Reactant of Route 4
Vatinoxan
Reactant of Route 5
Vatinoxan
Reactant of Route 6
Reactant of Route 6
Vatinoxan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.